Bis-Tos-PEG4

Bioconjugation PROTAC Synthesis Nucleophilic Substitution

Bis-Tos-PEG4 delivers the critical 14-16 Å PEG4 spacing essential for PROTAC ternary complex formation, with tosylate leaving groups offering superior hydrolytic stability over mesylates. The homobifunctional architecture enables protecting-group-free sequential conjugation; the PEG4 chain optimizes solubility without the excessive flexibility of PEG6 or the limited solubility of PEG2. Validated in fluorosensor and diamino-PEG4 derivative synthesis. For R&D use only.

Molecular Formula C22H30O9S2
Molecular Weight 502.6 g/mol
CAS No. 37860-51-8
Cat. No. B1364569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis-Tos-PEG4
CAS37860-51-8
Molecular FormulaC22H30O9S2
Molecular Weight502.6 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOS(=O)(=O)C2=CC=C(C=C2)C
InChIInChI=1S/C22H30O9S2/c1-19-3-7-21(8-4-19)32(23,24)30-17-15-28-13-11-27-12-14-29-16-18-31-33(25,26)22-9-5-20(2)6-10-22/h3-10H,11-18H2,1-2H3
InChIKeySLAONPBUWDUSSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis-Tos-PEG4 (CAS 37860-51-8): Procurement-Ready PEG Linker with Defined Tosylate Functionality for PROTAC and Bioconjugation Applications


Bis-Tos-PEG4 (Tetraethylene glycol di-p-tosylate, CAS 37860-51-8), also designated as PROTAC Linker 16, is a linear bifunctional polyethylene glycol (PEG) derivative featuring a four-unit ethylene glycol spacer terminated at both ends with p-toluenesulfonate (tosyl) groups [1]. With a molecular weight of 502.6 Da (molecular formula C22H30O9S2), this compound serves as a homobifunctional crosslinker and key intermediate in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugates . The tosyl groups function as excellent leaving groups in nucleophilic substitution reactions with amines, thiols, and alkoxides, while the PEG4 spacer provides a balance of aqueous solubility and conformational flexibility . Commercially available with purity specifications ranging from 95% to 99.5%, Bis-Tos-PEG4 represents a well-characterized building block for controlled functionalization in medicinal chemistry and chemical biology workflows .

Why Bis-Tos-PEG4 Cannot Be Replaced by Generic PEG-Based Linkers: Structural and Functional Differentiation


Generic substitution among PEG-based linkers is not viable due to three interdependent variables that critically impact downstream synthetic outcomes and final conjugate performance. First, the PEG chain length (ethylene glycol unit count) governs the spatial separation between conjugated moieties, directly affecting ternary complex formation efficiency in PROTACs and the biological activity of crosslinked biomolecules; PEG2, PEG4, and PEG6 spacers yield substantially different linker geometries . Second, the leaving group chemistry—tosylate versus mesylate versus halide—determines reaction kinetics, hydrolytic stability under aqueous conditions, and compatibility with sensitive biological substrates . Third, the terminal group symmetry (homobifunctional versus heterobifunctional) dictates whether sequential conjugation is possible without protecting group strategies. Bis-Tos-PEG4 occupies a specific intersection of these parameters: a four-unit PEG spacer providing optimal solubility without excessive flexibility, and tosylate leaving groups offering a favorable reactivity-stability balance compared to more labile mesylates or less reactive halides .

Quantitative Differentiation Evidence for Bis-Tos-PEG4: Comparative Data Against Closest Analogs


Leaving Group Reactivity-Stability Trade-off: Tosylate versus Mesylate in PEG-Based Linkers

Bis-Tos-PEG4 incorporates p-toluenesulfonate (tosylate) leaving groups, which exhibit a defined reactivity-stability profile compared to alternative sulfonate esters. According to vendor technical assessments, PEG mesylate demonstrates higher reactivity than PEG tosylate in nucleophilic substitution reactions, but this increased reactivity is accompanied by lower stability during storage and handling . PEG tosylate, in contrast, provides a balanced profile—maintaining sufficient reactivity for efficient conjugation with amines, thiols, and alkoxides while demonstrating greater resistance to hydrolysis and improved shelf-life under standard laboratory storage conditions . This trade-off makes Bis-Tos-PEG4 preferable for multistep synthetic sequences and long-term reagent stock maintenance, whereas mesylate-based linkers may require more stringent storage and handling protocols to prevent degradation before use .

Bioconjugation PROTAC Synthesis Nucleophilic Substitution

PEG Chain Length Optimization: Spacer-Dependent Solubility and Conformational Flexibility

The PEG4 spacer (four ethylene glycol units, approximately 14-16 Å extended length) in Bis-Tos-PEG4 represents an intermediate chain length within the Bis-Tos-PEGn series, with molecular weight 502.6 Da. Shorter analogs such as Bis-Tos-PEG2 (MW 414.49 Da, two EG units) provide reduced aqueous solubility and more limited spatial separation between conjugated moieties . Longer analogs such as Bis-Tos-PEG6 (MW 590.7 Da, six EG units) offer extended reach but may introduce excessive conformational flexibility that can reduce effective molarity in ternary complex formation and increase hydrophilicity beyond optimal levels for membrane permeability . The PEG4 chain length provides a balanced intermediate profile: sufficient aqueous solubility to enable bioconjugation under physiological buffer conditions, while maintaining adequate rigidity to prevent entropic penalties in PROTAC-induced ternary complex stabilization .

Drug Delivery Polymer Chemistry PROTAC Linker Design

Commercially Available Purity Grades and Storage Stability Specifications

Bis-Tos-PEG4 is commercially supplied with defined purity specifications that inform procurement decisions based on end-use requirements. MedChemExpress offers Bis-Tos-PEG4 (Cat. No. HY-W004816) at 99.50% purity . Biorbyt reports a purity specification of 99.06% for the same compound . Other vendors including Chemscene and CymitQuimica supply the compound at ≥97% to ≥98% purity . Storage stability data indicate a shelf-life of ≥2 years when stored at -20°C under dry, dark conditions . This range of commercially validated purity grades allows users to balance cost against purity requirements, with the 99.5% grade particularly suitable for sensitive PROTAC synthesis where linker impurities could compromise final product characterization and biological reproducibility.

Quality Control Reagent Procurement Stability Testing

Recommended Application Scenarios for Bis-Tos-PEG4 Based on Verified Differentiation Evidence


PROTAC Linker Synthesis Requiring Balanced Spacer Length and Leaving Group Stability

Bis-Tos-PEG4 is optimally deployed as a homobifunctional linker in PROTAC synthesis where the spatial separation between E3 ligase ligand and target protein ligand must fall within the 14-16 Å range provided by the PEG4 spacer . The tosylate leaving groups enable efficient sequential conjugation to amine- or thiol-functionalized ligands under controlled conditions, while the intermediate chain length avoids both the limited solubility of shorter PEG2 linkers and the excessive conformational entropy associated with longer PEG6 spacers . The documented stability of tosylate esters relative to mesylate alternatives reduces the risk of linker hydrolysis during multistep PROTAC assembly, particularly important when synthetic workflows extend over multiple days .

Fluorescent Chemosensor Construction for Alkali and Alkaline Earth Metal Detection

Bis-Tos-PEG4 has been utilized in the preparation of donor-spacer-acceptor podand systems and dual-channel fluorosensors for Li+, Mg2+, and Ca2+ detection . The PEG4 chain provides an optimal tether length for positioning fluorophore and receptor moieties at distances conducive to photoinduced electron transfer (PET) or fluorescence resonance energy transfer (FRET)-based sensing mechanisms. The defined four-unit spacer ensures reproducible spatial arrangement of sensing components, enabling consistent analytical performance in metal ion quantification assays.

Stepwise Synthesis of Amino-Functionalized PEG Derivatives

Bis-Tos-PEG4 serves as a key intermediate for generating diamino-PEG4 derivatives via nucleophilic displacement of both tosylate groups with azide followed by reduction, or through direct reaction with potassium phthalimide in Gabriel-type syntheses . The balanced reactivity of the tosylate groups permits efficient conversion without requiring forcing conditions that could compromise the PEG backbone integrity. The resulting diamino-PEG4 products are valuable building blocks for heterobifunctional crosslinkers, peptide-PEG conjugates, and surface-functionalized materials for biomedical applications.

Surface Modification and Polymer Functionalization Requiring Defined PEG Spacing

Bis-Tos-PEG4 is employed in materials science for introducing PEG4 spacers onto functionalized surfaces, nanoparticles, and polymer backbones . The homobifunctional architecture enables simultaneous tethering to two nucleophilic sites, facilitating crosslinking or controlled surface passivation. The intermediate chain length provides sufficient hydrophilic character to reduce non-specific protein adsorption in biological media while maintaining adequate mechanical properties in polymer matrices, distinguishing it from shorter PEG2-based modifiers that offer less effective antifouling performance and longer PEG variants that may excessively plasticize polymer networks.

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